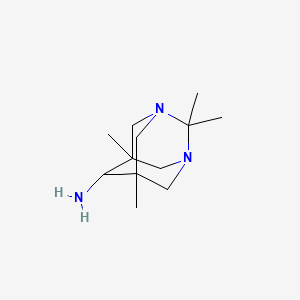

(1r,3r,5R,7S)-2,2,5,7-tetramethyl-1,3-diazaadamantan-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

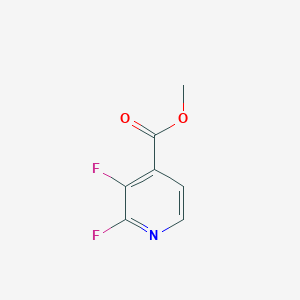

The compound “(1r,3r,5R,7S)-2,2,5,7-tetramethyl-1,3-diazaadamantan-6-amine” is a derivative of adamantane, which is a type of diamondoid and the simplest structural form of the carbon cage molecule . Adamantane derivatives have been widely studied for their potential applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of adamantane derivatives can be quite complex due to the three-dimensional arrangement of the carbon atoms . The specific structure of “this compound” would likely involve a tetramethylated adamantane core with diaza (nitrogen) substitutions .Chemical Reactions Analysis

Adamantane and its derivatives are known to undergo various chemical reactions, including substitution, addition, and rearrangement reactions . The specific reactions that “this compound” might undergo would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely depending on their specific chemical structure . These properties could include factors such as boiling point, density, and acidity .Applications De Recherche Scientifique

Oxidation to Nitroxide Radicals

Toda, Mori, and Murayama (1972) explored the oxidation of hindered secondary amines, leading to the production of nitroxide radicals. This research is relevant for understanding the chemical properties and potential reactivity of complex amines in oxidative environments, which can be fundamental in the synthesis of new organic compounds with specific magnetic or electronic properties (T. Toda, E. Mori, K. Murayama, 1972).

Synthesis of Diazepines

Reisinger and Wentrup (1996) demonstrated the synthesis of stable 1H-1,3-diazepines through the photolysis of substituted azido- or tetrazolo-pyridines. This process outlines a method that could potentially be adapted for the synthesis of related complex diazaadamantane derivatives (A. Reisinger, C. Wentrup, 1996).

Synthesis of Hexahydro-1,4-diazepine Derivatives

Kato, Harada, and Morie (1997) described an efficient method for synthesizing hexahydro-1,4-diazepine derivatives, which are part of the structural family to which the specified compound belongs. This study highlights the importance of chiral intermediates in the synthesis of complex amine derivatives (S. Kato, H. Harada, T. Morie, 1997).

Competitive NMR Study of Complexation

Keypour, Zebarjadian, Rezaeivala, and Afkhami (2014) conducted a competitive NMR study to understand the complexation of ions with branched amines. This research could provide insights into the binding and complexation behavior of related tetramethyl-diazaadamantan derivatives with metal ions or other chemical entities (H. Keypour, M. H. Zebarjadian, M. Rezaeivala, A. Afkhami, 2014).

Synthesis of (4R,5S,6S,7R)-Hexahydro-5,6-dihydroxy-2H-1,3-diazepin-2-ones

Schreiner and Pruckner (1997) outlined a synthetic route to 1,3,4,7-tetrasubstituted hexahydro-5,6-dihydroxy-2H-1,3-diazepin-2-ones, useful intermediates for developing pharmaceuticals. This methodology might be applicable for the synthesis of structurally related compounds to explore their potential pharmacological properties (E. Schreiner, A. Pruckner, 1997).

Mécanisme D'action

Target of Action

Similar compounds have been found to targetDipeptidyl peptidase 4 (DPP-4) , an enzyme involved in glucose metabolism.

Mode of Action

Compounds with similar structures have been found to inhibit the dpp-4 enzyme . This inhibition could potentially lead to an increase in incretin levels, which in turn stimulate insulin secretion and inhibit glucagon release, thereby regulating blood glucose levels.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,2,5,7-tetramethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3/c1-10(2)14-5-11(3)6-15(10)8-12(4,7-14)9(11)13/h9H,5-8,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUACHUOBUQSOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N2CC3(CN1CC(C2)(C3N)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea](/img/structure/B2913680.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2913683.png)

![3-oxo-N-propyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2913686.png)

![1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2913690.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2913692.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2913696.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2913697.png)